molecular formula C19H17N3O2S B2492131 N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034432-42-1

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2492131
CAS No.: 2034432-42-1
M. Wt: 351.42
InChI Key: ODBLNQFAJNGOHO-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that features a quinoline moiety, a thiolane ring, and a pyridine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced via nucleophilic substitution reactions involving thiolane derivatives.

    Formation of the Pyridine Carboxamide: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, followed by carboxylation and amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could intercalate with DNA, while the thiolane ring might interact with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Known for their antimalarial and anticancer activities.

    Pyridine Carboxamides: Often used in pharmaceuticals for their diverse biological activities.

    Thiolane-Containing Compounds: Known for their reactivity and potential use in drug design.

Uniqueness

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the combination of these three moieties, which may confer distinct biological properties and reactivity compared to other compounds.

Properties

IUPAC Name

N-quinolin-5-yl-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-19(22-17-5-1-4-16-15(17)3-2-9-20-16)13-6-7-18(21-11-13)24-14-8-10-25-12-14/h1-7,9,11,14H,8,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLNQFAJNGOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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